MZ 1

Vue d'ensemble

Description

MZ1 est un composé chimère de ciblage de la protéolyse (PROTAC) conçu pour dégrader sélectivement la protéine 4 contenant un domaine bromodomaine (BRD4). Il s'agit d'une molécule bifonctionnelle qui relie un ligand pour la ligase à ubiquitine E3 de von Hippel-Lindau (VHL) à un ligand pour BRD4, facilitant la dégradation ciblée de BRD4. Ce composé a montré un potentiel significatif dans la recherche sur le cancer en raison de sa capacité à dégrader sélectivement BRD4 par rapport à d'autres protéines à domaine bromodomaine comme BRD2 et BRD3 .

Applications De Recherche Scientifique

MZ1 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Mécanisme D'action

Mode of Action

MZ1 operates by tethering the pan-BET inhibitor JQ1 to a potent ligand for the Von Hippel-Lindau (VHL) E3 ubiquitin ligase . This interaction triggers the intracellular destruction of BET proteins, particularly BRD4 . MZ1 preferentially removes BRD4 over other BET family members at low concentrations .

Biochemical Pathways

MZ1 affects multiple tumor-related processes and activities, including the G2M checkpoint, epithelial-mesenchymal transition (EMT), E2F targets, and KRAS signaling . By degrading BRD4, MZ1 disrupts the aberrant transcriptional regulation of oncogenes .

Result of Action

MZ1 exhibits potent anti-tumor effects by effectively reducing the proliferation of cancer cells . It induces significant cell cycle arrest and apoptosis in cancer cells . In vivo, MZ1 administration results in a remarkable decrease in tumor size within the xenograft model .

Action Environment

The effectiveness of MZ1 can be influenced by the intracellular environment of cancer cells . For instance, the presence of certain enzymes or proteins within the cell can affect the activity of MZ1 . .

Analyse Biochimique

Biochemical Properties

MZ 1 plays a crucial role in biochemical reactions by inducing the degradation of BET proteins, particularly BRD4, through the ubiquitin-proteasome system . It interacts with the von Hippel-Lindau (VHL) E3 ubiquitin ligase and the bromodomain of BRD4, forming a ternary complex that facilitates the ubiquitination and subsequent proteasomal degradation of BRD4 . This interaction is highly selective, with this compound showing a preference for BRD4 over BRD2 and BRD3 .

Cellular Effects

This compound exerts profound effects on various cell types and cellular processes. It has been shown to induce apoptosis and inhibit cell proliferation in cancer cell lines by degrading BRD4, which is a key regulator of gene expression and cell cycle progression . This compound influences cell signaling pathways, particularly those involving c-Myc, a transcription factor regulated by BRD4 . By degrading BRD4, this compound disrupts the expression of c-Myc and other oncogenes, leading to reduced cell proliferation and increased apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves the formation of a ternary complex with BRD4 and VHL E3 ubiquitin ligase . This complex facilitates the ubiquitination of BRD4, marking it for degradation by the proteasome . This compound binds to the bromodomain of BRD4 with high affinity, while simultaneously binding to VHL, bringing the two proteins into close proximity and enabling the ubiquitination process . This mechanism allows for the selective degradation of BRD4, reducing its levels in the cell and disrupting its regulatory functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to be both rapid and sustained . This compound induces the degradation of BRD4 within hours of treatment, with the effects lasting for several days . The stability of this compound in vitro is relatively high, with minimal degradation observed over time . Long-term studies have shown that continuous exposure to this compound can lead to sustained degradation of BRD4 and prolonged inhibition of cell proliferation .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage . At lower doses, this compound effectively degrades BRD4 and inhibits tumor growth without significant toxicity . At higher doses, this compound can cause adverse effects, including weight loss and liver toxicity . These findings highlight the importance of optimizing the dosage of this compound to achieve therapeutic efficacy while minimizing toxicity .

Metabolic Pathways

This compound is involved in metabolic pathways related to protein degradation . It interacts with the ubiquitin-proteasome system, facilitating the ubiquitination and degradation of BRD4 . This process involves several enzymes, including E1 ubiquitin-activating enzyme, E2 ubiquitin-conjugating enzyme, and E3 ubiquitin ligase . The degradation of BRD4 by this compound leads to changes in metabolic flux and metabolite levels, particularly those related to cell proliferation and apoptosis .

Transport and Distribution

This compound is transported and distributed within cells through passive diffusion and active transport mechanisms . It interacts with transporters and binding proteins that facilitate its uptake and distribution within the cell . Once inside the cell, this compound accumulates in the cytoplasm and nucleus, where it exerts its effects on BRD4 . The distribution of this compound within tissues is influenced by its physicochemical properties, including its solubility and stability .

Subcellular Localization

The subcellular localization of this compound is primarily in the cytoplasm and nucleus . It targets BRD4, which is localized in the nucleus, and facilitates its degradation through the ubiquitin-proteasome system . This compound does not require specific targeting signals or post-translational modifications for its localization, as it relies on its interactions with BRD4 and VHL to exert its effects .

Méthodes De Préparation

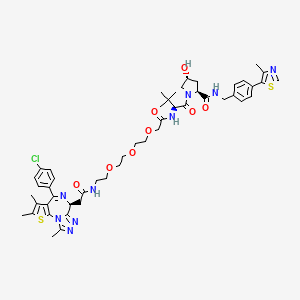

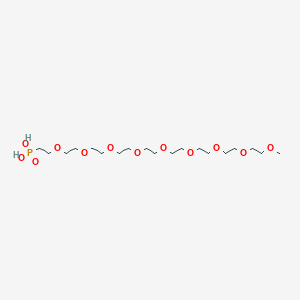

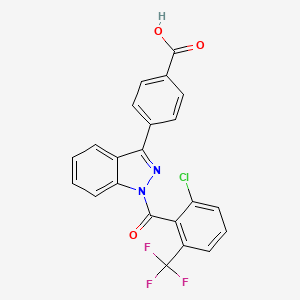

Voies de synthèse et conditions de réaction : MZ1 est synthétisé en conjuguant l'inhibiteur pan-bromodomaine et extraterminal (BET) JQ1 à un ligand VHL via un lien polyéthylène glycol (PEG). La synthèse implique plusieurs étapes, notamment la préparation du dérivé JQ1 et du ligand VHL, suivie de leur conjugaison par le lien PEG .

Méthodes de production industrielle : Bien que les méthodes de production industrielle spécifiques pour MZ1 ne soient pas largement documentées, l'approche générale implique des techniques de synthèse organique à grande échelle, garantissant une pureté et un rendement élevés. Le processus comprend généralement des étapes de purification telles que la chromatographie pour obtenir la qualité de produit souhaitée .

Analyse Des Réactions Chimiques

Types de réactions : MZ1 subit principalement des réactions de dégradation facilitées par le système ubiquitine-protéasome. Il ne participe généralement pas à des réactions chimiques traditionnelles telles que l'oxydation, la réduction ou la substitution .

Réactifs et conditions courants : Les principaux réactifs impliqués dans la synthèse de MZ1 comprennent le dérivé JQ1, le ligand VHL et le lien PEG. Les réactions sont effectuées dans des conditions contrôlées pour garantir la stabilité et l'activité du produit final .

Principaux produits formés : Le principal produit formé à partir de la réaction est MZ1 lui-même, qui est un dégradeur hautement sélectif de BRD4. La dégradation de BRD4 conduit à la régulation négative des gènes dépendants de BRD4 .

4. Applications de recherche scientifique

MZ1 a une large gamme d'applications dans la recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie :

Médecine : MZ1 a montré un potentiel dans la recherche sur le cancer, en particulier dans le traitement des cancers qui dépendent de BRD4, tels que le glioblastome et le cancer du sein

5. Mécanisme d'action

MZ1 exerce ses effets en induisant la dégradation de BRD4 par le système ubiquitine-protéasome. Le composé se lie à BRD4 et recrute la ligase à ubiquitine E3 VHL, qui ubiquitine BRD4, le marquant pour la dégradation par le protéasome. Cela conduit à l'élimination sélective de BRD4 des cellules, ce qui entraîne la régulation négative des gènes dépendants de BRD4 et l'inhibition de la prolifération des cellules cancéreuses .

Comparaison Avec Des Composés Similaires

MZ1 est unique en raison de sa forte sélectivité pour BRD4 par rapport à d'autres protéines à domaine bromodomaine comme BRD2 et BRD3. Des composés similaires comprennent :

dBET1 : Un autre PROTAC qui cible les protéines BET mais avec une sélectivité moindre par rapport à MZ1.

PROTAC basés sur JQ1 : Divers PROTAC ont été développés en utilisant JQ1 comme ligand du domaine bromodomaine, mais MZ1 se démarque par sa forte sélectivité et sa puissance.

La capacité unique de MZ1 à dégrader sélectivement BRD4 en fait un outil précieux à la fois pour la recherche et les applications thérapeutiques.

Propriétés

IUPAC Name |

(2S,4R)-1-[(2S)-2-[[2-[2-[2-[2-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H60ClN9O8S2/c1-28-30(3)69-48-41(28)42(33-12-14-35(50)15-13-33)54-37(45-57-56-31(4)59(45)48)23-39(61)51-16-17-65-18-19-66-20-21-67-26-40(62)55-44(49(5,6)7)47(64)58-25-36(60)22-38(58)46(63)52-24-32-8-10-34(11-9-32)43-29(2)53-27-68-43/h8-15,27,36-38,44,60H,16-26H2,1-7H3,(H,51,61)(H,52,63)(H,55,62)/t36-,37+,38+,44-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTAMRJLIOCHJMQ-PYNGZGNASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)NCCOCCOCCOCC(=O)NC(C(=O)N4CC(CC4C(=O)NCC5=CC=C(C=C5)C6=C(N=CS6)C)O)C(C)(C)C)C7=CC=C(C=C7)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC2=C1C(=N[C@H](C3=NN=C(N32)C)CC(=O)NCCOCCOCCOCC(=O)N[C@H](C(=O)N4C[C@@H](C[C@H]4C(=O)NCC5=CC=C(C=C5)C6=C(N=CS6)C)O)C(C)(C)C)C7=CC=C(C=C7)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H60ClN9O8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001022548 | |

| Record name | MZ-1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001022548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1002.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

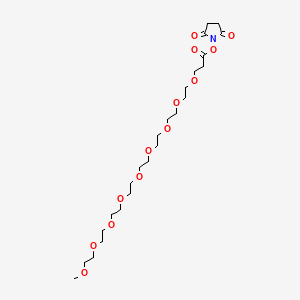

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![BenzaMide, 2-chloro-5-[[(2,2-diMethyl-1-oxopropyl)aMino]Methyl]-N-1H-iMidazol-2-yl-](/img/structure/B609308.png)

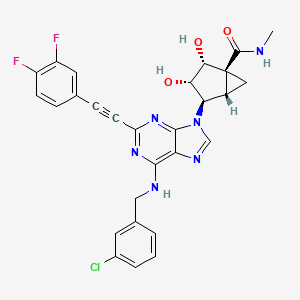

![trisodium;[[(1R,2R,3S,5S)-4-(6-amino-2-methylsulfanylpurin-9-yl)-2,3-dihydroxy-1-bicyclo[3.1.0]hexanyl]methoxy-oxidophosphoryl] phosphate](/img/structure/B609318.png)

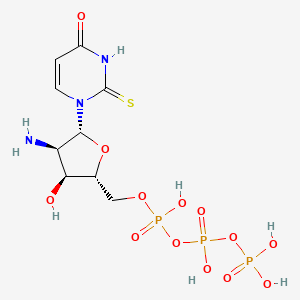

![[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate](/img/structure/B609320.png)